2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester, also known as 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester, is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester involves the reaction of starting materials to form the desired compound. The synthesis pathway involves several steps, including protection of the amine group, formation of the bicyclic ring system, introduction of the sulfonyl group, and deprotection of the amine group, followed by esterification of the carboxylic acid group with tert-butanol.
Starting Materials
4-methylbenzenesulfonyl chloride, 2,5-dimethylpyrrole, di-tert-butyl dicarbonate, triethylamine, sodium hydride, acetonitrile
Reaction
Protection of the amine group by reacting 2,5-dimethylpyrrole with di-tert-butyl dicarbonate and triethylamine in acetonitrile to form the tert-butyl carbamate derivative, Formation of the bicyclic ring system by reacting the tert-butyl carbamate derivative with sodium hydride and 2,5-dimethylpyrrole in acetonitrile to form the corresponding bicyclic intermediate, Introduction of the sulfonyl group by reacting the bicyclic intermediate with 4-methylbenzenesulfonyl chloride and triethylamine in acetonitrile to form the desired compound, Deprotection of the amine group by reacting the desired compound with trifluoroacetic acid in dichloromethane to remove the tert-butyl carbamate protecting group, Esterification of the carboxylic acid group with tert-butanol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in dichloromethane to form the final product, 2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl este
properties
IUPAC Name |
tert-butyl 2-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-5-8-14(9-6-12)24(21,22)16-11-13-7-10-15(16)19(13)17(20)23-18(2,3)4/h5-11,13,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJXEOLOHIGIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3C=CC2N3C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565720 |
Source
|
Record name | tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester | |
CAS RN |
160732-46-7 |
Source
|
Record name | tert-Butyl 2-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.